Presence of a Single Free Amino Group Enables Targeted Cross-Linking, a Feature Absent in BIO-1211
BIO-1494 is distinguished from the potent LDV-based inhibitor BIO-1211 by the presence of a single, solvent-exposed primary amino group located on the 6-aminohexanoyl tail. This nucleophilic site is available for conjugation to amine-reactive cross-linkers such as ANB-NOS and DSS, whereas BIO-1211 (IUPAC: (2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid) possesses no free amine and is therefore chemically inert under identical reaction conditions [1]. The experimental consequence is that only BIO-1494 can be used as a covalent affinity probe; BIO-1211 functions exclusively as a reversible competitive antagonist.
| Evidence Dimension | Presence of free primary amino group for cross-linker conjugation |
|---|---|
| Target Compound Data | One reactive primary amino group (N6-aminohexanoyl moiety) |
| Comparator Or Baseline | Zero free amino groups (BIO-1211) |
| Quantified Difference | Absolute functional dichotomy (reactive vs. inert) |
| Conditions | Amine-reactive cross-linking protocols (e.g., ANB-NOS, DSS) |
Why This Matters
For experimental designs requiring irreversible, covalent attachment of the ligand to α4β1 for downstream analysis (e.g., immunoprecipitation, mass spectrometry-based residue mapping), BIO-1494 is the only viable choice among the LDV-based inhibitor series.
- [1] Chen LL, et al. Identification of ligand binding sites on integrin alpha4beta1 through chemical cross-linking. Biochemistry. 1998;37(24):8743-8753. doi:10.1021/bi980311a. PMID: 9628736. View Source
